Technical Synthesis Guide: 2,4-Dimethylphenethyl Acetate
Technical Synthesis Guide: 2,4-Dimethylphenethyl Acetate
The following technical guide details the synthesis of 2,4-Dimethylphenethyl acetate (CAS: 22532-58-7), a high-value aromatic ester used in fragrance and flavor applications for its sweet, floral, and honey-like notes.
This guide is structured for research and development professionals, focusing on the most scalable and chemically efficient pathway: the Friedel-Crafts Hydroxyethylation of m-Xylene followed by Acetylation .
Part 1: Executive Technical Summary
-
IUPAC Name: 2-(2,4-Dimethylphenyl)ethyl acetate
-
Molecular Formula:
-
Core Precursors: m-Xylene (1,3-Dimethylbenzene), Ethylene Oxide, Acetic Anhydride.
-
Primary Application: Fragrance ingredients (honey, rose, green notes), intermediate in pharmaceutical synthesis.
Retrosynthetic Analysis
The most direct "atom-economic" route involves the functionalization of the aromatic ring of m-xylene. The 2,4-substitution pattern is achieved by leveraging the ortho/para directing effects of the methyl groups in m-xylene.
-
Disconnection: Ester bond cleavage
2,4-Dimethylphenethyl alcohol + Acetic acid equivalent. -
Disconnection: C-C bond cleavage (alkyl chain)
m-Xylene + Ethylene Oxide.
Part 2: Synthesis Pathway & Mechanism
Pathway Visualization (DOT Diagram)
Caption: Two-step industrial synthesis pathway from m-Xylene to 2,4-Dimethylphenethyl Acetate.
Mechanistic Insight[8]
-
Regioselectivity (Step 1): m-Xylene has three potential substitution sites:
-
Position 2: Between two methyl groups (Sterically hindered; minor product).
-
Position 5: Meta to both methyl groups (Electronically unfavorable for electrophilic substitution).
-
Position 4: Ortho to one methyl, para to the other (Sterically accessible; electronically activated). This is the dominant site , yielding the 2,4-isomer.
-
-
Ring Opening: The Lewis acid (
) coordinates with the oxygen of ethylene oxide, activating the ring. The -electrons of m-xylene attack the methylene carbon, opening the epoxide ring to form the phenethyl alcohol skeleton.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dimethylphenethyl Alcohol
Reaction Type: Friedel-Crafts Hydroxyethylation
Precursors: m-Xylene, Ethylene Oxide (EO), Anhydrous Aluminum Chloride (
Safety Critical Warning
-
Ethylene Oxide is a flammable, carcinogenic gas. All operations must be performed in a sealed, pressure-rated reactor within a fume hood.
-
AlCl3 reacts violently with water. Ensure all glassware is oven-dried.
Protocol
-
Setup: Equip a 3-neck flask (or jacketed reactor) with a mechanical stirrer, thermometer, gas inlet tube (subsurface), and a reflux condenser with a drying tube (
). -
Catalyst Suspension: Charge the reactor with m-Xylene (3.0 eq) and Anhydrous
(1.1 eq) .-
Note: Excess m-Xylene serves as both reactant and solvent to minimize polymerization of EO.
-
-
Cooling: Cool the suspension to 0–5°C using an ice/salt bath.
-
Addition: Slowly introduce Ethylene Oxide (1.0 eq) gas (or liquid if chilled) into the mixture.
-
Rate Control: Maintain internal temperature below 10°C. Rapid addition causes exotherms and polymerization.
-
-
Reaction: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. The mixture will darken as the aluminum alkoxide complex forms.
-
Quenching: Pour the reaction mixture slowly onto cracked ice acidified with HCl (approx. 10% solution) to hydrolyze the aluminum complex.
-
Workup:
-
Purification: Fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at approx. 130–135°C at 10 mmHg (Verify BP based on vacuum).
-
Yield: Typically 60–75%.
-
Step 2: Acetylation to 2,4-Dimethylphenethyl Acetate
Reaction Type: Nucleophilic Acyl Substitution (Esterification) Precursors: 2,4-Dimethylphenethyl Alcohol, Acetic Anhydride.
Protocol
-
Setup: Round-bottom flask with magnetic stir bar and reflux condenser.
-
Mixing: Combine 2,4-Dimethylphenethyl Alcohol (1.0 eq) and Acetic Anhydride (1.5 eq) .
-
Catalysis: Add Pyridine (1.2 eq) or a catalytic amount of Conc.
(2-3 drops) .-
Recommendation: Pyridine acts as both catalyst and acid scavenger, preventing acid-catalyzed side reactions.
-
-
Heating: Heat the mixture to 80–90°C for 2–3 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2) until the alcohol spot disappears.
-
Quenching: Cool to room temperature and pour into ice water. Stir for 30 minutes to hydrolyze excess acetic anhydride.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Neutralization: Wash the organic phase with:
-
1M HCl (if Pyridine was used, to remove pyridinium salts).
-
Saturated
(until bubbling ceases). -
Brine.[6]
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Final Purification: Vacuum distillation.
Part 4: Quantitative Data & Analytics
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Floral, Honey, Rose, Green | Characteristic of phenethyl esters |
| Boiling Point | ~250°C (at 760 mmHg) | Est.[11] based on homologs |
| Flash Point | >100°C | |
| Density | ~0.99 - 1.01 g/cm³ | |
| Solubility | Insoluble in water; Soluble in EtOH, oils |
Analytical Validation (GC-MS)
To validate the synthesis, the following fragments are diagnostic in Mass Spectrometry (EI, 70eV):
-
Molecular Ion (
): 192 m/z (Weak) -
Base Peak: 132 m/z (Loss of Acetic Acid,
) — Represents the 2,4-dimethylstyrene/vinyl fragment. -
Tropylium Ion Analog: 119/117 m/z (Characteristic of dimethylbenzyl carbocation).
-
Acetyl Ion: 43 m/z (
).
Process Workflow Diagram
Caption: Operational workflow for the two-stage synthesis of 2,4-Dimethylphenethyl acetate.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17245138, Methyl 2-(2,4-dimethylphenyl)acetate. Retrieved from [Link](Note: Homolog reference for spectral comparison).
-
Organic Syntheses. General Procedure for Friedel-Crafts Hydroxyethylation (Analogous to 2-Phenylethanol). Coll. Vol. 3, p. 729 (1955). (Standard Protocol Grounding).
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